
2-Propanol, 1-chloro-3-(tridecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-chloro-3-(tridecyloxy)- is a chemical compound with the molecular formula C16H33ClO2. It is a chlorinated alcohol derivative, characterized by the presence of a long tridecyloxy chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- typically involves the chlorination of 2-propanol followed by the introduction of a tridecyloxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-chloro-3-(tridecyloxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of chlorinating agents and tridecyloxy precursors under controlled conditions to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-chloro-3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid or ketone.
Reduction: The major product is typically an alcohol.
Substitution: The major products vary depending on the nucleophile used but can include ethers or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-chloro-3-(tridecyloxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-chloro-3-(tridecyloxy)- involves its interaction with molecular targets such as enzymes and cell membranes. The long tridecyloxy chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-propanol
- 1-Chloro-3-(dodecyloxy)-2-propanol
- 2-Propanol, 1,3-dichloro-
Comparison
Compared to similar compounds, 2-Propanol, 1-chloro-3-(tridecyloxy)- is unique due to its longer tridecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic and hydrophilic balance.
Eigenschaften
CAS-Nummer |
68334-56-5 |
|---|---|
Molekularformel |
C16H33ClO2 |
Molekulargewicht |
292.9 g/mol |
IUPAC-Name |
1-chloro-3-tridecoxypropan-2-ol |
InChI |
InChI=1S/C16H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17/h16,18H,2-15H2,1H3 |
InChI-Schlüssel |
KRJPINKFDNZHTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
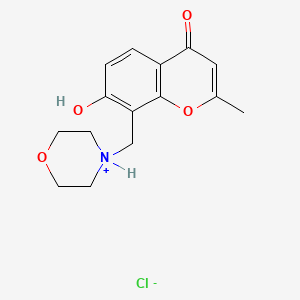
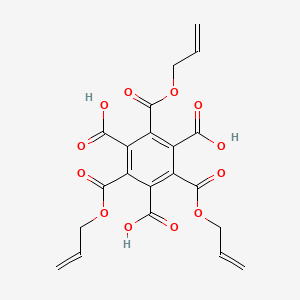
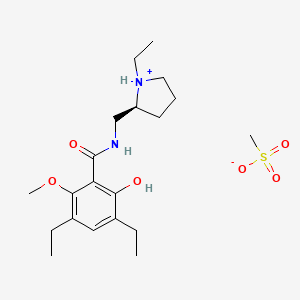
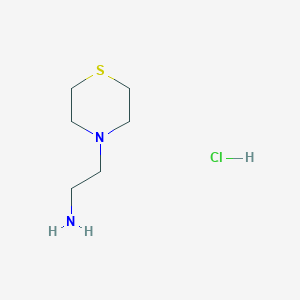
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
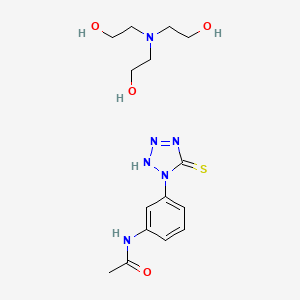

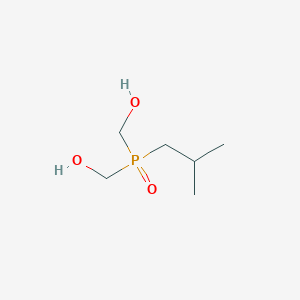
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
